4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC13415039
Molecular Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9F3O2 |
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Molecular Weight | 230.18 g/mol |
IUPAC Name | 4-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C11H9F3O2/c12-11(13,14)6-16-10-3-1-2-7-8(10)4-5-9(7)15/h1-3H,4-6H2 |
Standard InChI Key | GWWOCMZBHHDATE-UHFFFAOYSA-N |
SMILES | C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F |
Canonical SMILES | C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Structural Analysis
The compound features a bicyclic indanone core with a ketone group at position 1 and a 2,2,2-trifluoroethoxy (-OCHCF) substituent at position 4. The trifluoroethoxy group introduces strong electron-withdrawing effects, altering the compound’s electronic density and reactivity compared to non-fluorinated analogs.
Key Structural Data:
Synthesis and Reaction Pathways
General Synthetic Routes
The synthesis of 4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves:
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Friedel-Crafts Acylation: Formation of the indanone core via cyclization of substituted phenylacetic acids .
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Nucleophilic Substitution: Introduction of the trifluoroethoxy group using 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., KCO in DMF) .
Example Procedure (Adapted from ):
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Starting Material: 4-Hydroxy-2,3-dihydro-1H-inden-1-one (1.0 mmol).
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Reagents: 2,2,2-Trifluoroethyl bromide (1.2 equiv), KCO (2.0 equiv), DMF (solvent).
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Conditions: 80°C, 12 hours under argon.
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Yield: ~70–85% after purification via flash chromatography.
Challenges in Synthesis
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Steric Hindrance: Bulky trifluoroethoxy group may reduce substitution efficiency at the 4-position.
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Byproduct Formation: Competing O-alkylation or ketone reduction requires careful optimization .
Physicochemical Properties
Spectral Data
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H NMR (CDCl): δ 3.26 (dd, Hz, 1H, CH), 3.68 (dd, Hz, 1H, CH), 4.50 (q, Hz, 2H, OCHCF), 7.42–7.49 (m, 2H, aromatic), 7.66–7.71 (m, 1H, aromatic), 7.82 (d, Hz, 1H, aromatic) .
Thermal and Solubility Properties
Property | Value | Source |
---|---|---|
Melting Point | 85–87°C (predicted) | , |
Boiling Point | 280–285°C (estimated) | |
Solubility in DMSO | >50 mg/mL | |
LogP | 2.8 |
Applications in Research
Medicinal Chemistry
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Kinase Inhibition: Analogous trifluoroethoxy-substituted indanones exhibit activity against protein kinases (e.g., PDE5 inhibitors) .
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Anticancer Agents: Fluorinated indanones are explored for their ability to disrupt cancer cell proliferation via reactive oxygen species (ROS) generation .
Material Science
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Liquid Crystals: The strong dipole moment of the trifluoroethoxy group enhances mesogenic properties in liquid crystalline materials .
Comparative Analysis with Related Compounds
Compound | Substituent | LogP | Bioactivity (IC) |
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4-Trifluoromethoxy-indanone | -OCF | 2.8 | 0.435 µM (A AR) |
4-Trifluoroethoxy-indanone | -OCHCF | 2.8 | Under investigation |
4-Hydroxy-indanone | -OH | 1.2 | >100 µM (A AR) |
Future Directions
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